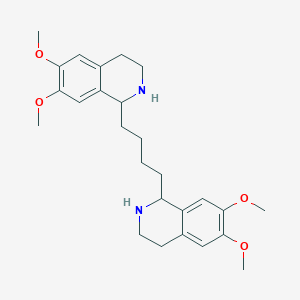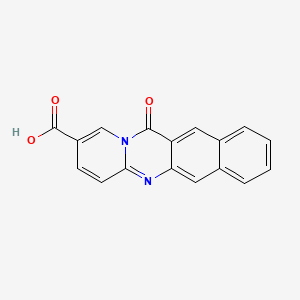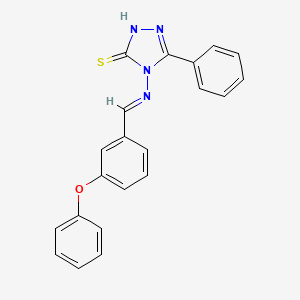
2-(Dimethylamino)ethyl methanesulfonate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl methanesulfonate hydrochloride is a chemical compound with the molecular formula C5H14ClNO3S and a molecular weight of 203.689 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl methanesulfonate hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl methanesulfonate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields 2-(Dimethylamino)ethanol and methanesulfonic acid, while substitution reactions can yield a variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl methanesulfonate hydrochloride is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl methanesulfonate hydrochloride involves its ability to act as an alkylating agent. It can transfer the 2-(Dimethylamino)ethyl group to other molecules, thereby modifying their chemical structure and properties. This modification can affect the molecular targets and pathways involved, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(Dimethylamino)ethyl methanesulfonate hydrochloride include:
- 2-(Dimethylamino)ethyl acetate hydrochloride
- 2-(Dimethylamino)ethyl 1-phenylcyclohexylcarbamate hydrochloride
- 2-(Dimethylamino)ethyl 1-hydroxycyclohexanecarboxylate hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific reactivity and the types of reactions it can undergo. Its unique chemical structure allows it to participate in a variety of substitution and hydrolysis reactions, making it a versatile reagent in both research and industrial applications .
Propriétés
Numéro CAS |
6116-74-1 |
|---|---|
Formule moléculaire |
C5H14ClNO3S |
Poids moléculaire |
203.69 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-6(2)4-5-9-10(3,7)8;/h4-5H2,1-3H3;1H |
Clé InChI |
CRYDUXLWJITARY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOS(=O)(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)


![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)

